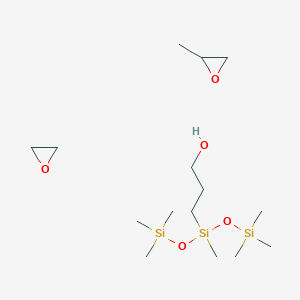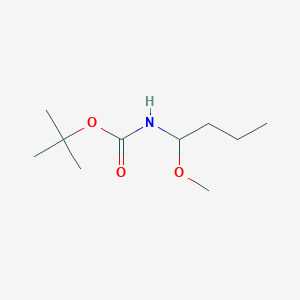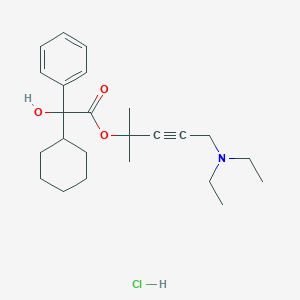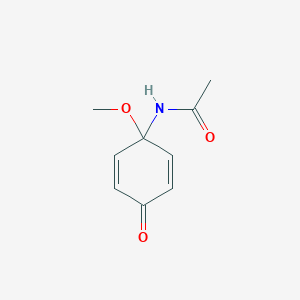
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide, also known as MOCA, is an organic compound that has been extensively studied for its potential applications in scientific research. MOCA is a cyclic amide that contains a methoxy group and a carbonyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In
Mecanismo De Acción
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits HDACs by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an increase in histone acetylation, which results in changes in gene expression. The specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide depend on the concentration and duration of exposure. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to selectively inhibit HDAC1, HDAC2, and HDAC3 at low concentrations, while higher concentrations can inhibit other HDAC isoforms.
Efectos Bioquímicos Y Fisiológicos
The inhibition of HDACs by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have various biochemical and physiological effects. In cancer cells, HDAC inhibition leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This results in the suppression of tumor growth and metastasis. In addition, HDAC inhibition by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can improve the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, and it has a specific target, HDACs, which makes it a selective inhibitor. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide also has some limitations. It has a short half-life in vivo, which limits its efficacy as a therapeutic agent. In addition, its selectivity for HDAC isoforms can be affected by the concentration and duration of exposure, which can lead to off-target effects.
Direcciones Futuras
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer and other diseases. Future research should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to enhance its efficacy as a therapeutic agent. In addition, further studies are needed to investigate the specific HDAC isoforms that are inhibited by N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide and their role in cancer biology. N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can also be used as a research tool to study epigenetic regulation and gene expression in various biological processes.
Métodos De Síntesis
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be synthesized using different methods, including the reaction of 4-methoxycarbonylphenylhydrazine with cyclohexanone, followed by the reaction of the resulting compound with acetic anhydride. Other methods involve the reaction of 4-methoxycarbonylphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by the reaction of the resulting compound with acetic anhydride. The purity and yield of N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide has been investigated for its potential applications in scientific research, particularly in the field of cancer biology. Studies have shown that N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propiedades
IUPAC Name |
N-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)10-9(13-2)5-3-8(12)4-6-9/h3-6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQWQZLNOHPUIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568397 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxy-4-oxo-cyclohexa-2,5-dienyl)-acetamide | |
CAS RN |
139356-93-7 |
Source


|
| Record name | N-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

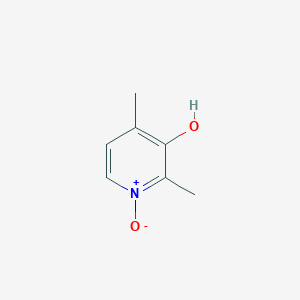
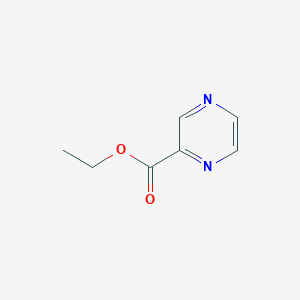
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
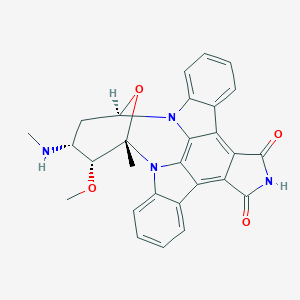
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
